molecular formula C21H18N2O2 B7700910 N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide

Cat. No.: B7700910
M. Wt: 330.4 g/mol
InChI Key: TUXCXXLSSHUCAE-JCMHNJIXSA-N
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Description

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide is a Schiff base compound, characterized by the presence of an azomethine group (-HC=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,2-diphenylacetamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives, depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The azomethine group plays a crucial role in binding to metal ions, facilitating the formation of these complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and a diphenylacetamide moiety

Properties

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-19-14-8-7-13-18(19)15-22-23-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20,24H,(H,23,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCXXLSSHUCAE-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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